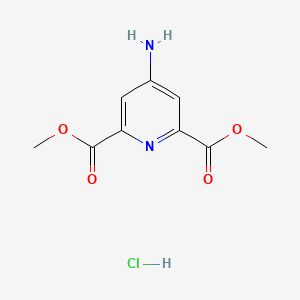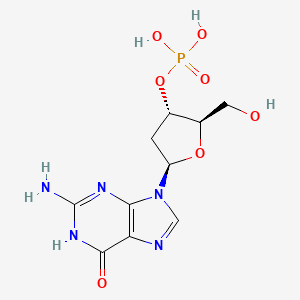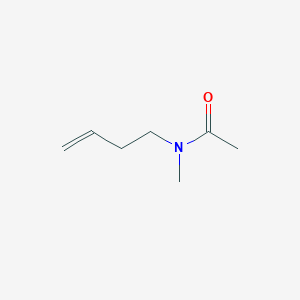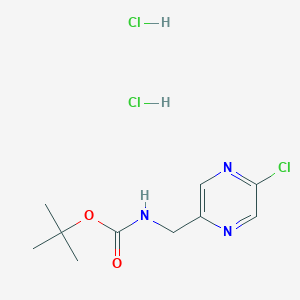
Dimethyl4-aminopyridine-2,6-dicarboxylatehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 4-aminopyridine-2,6-dicarboxylate hydrochloride is a chemical compound with the molecular formula C9H11ClN2O4 It is a derivative of pyridine, a basic heterocyclic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 4-aminopyridine-2,6-dicarboxylate hydrochloride typically involves the esterification of pyridine-2,6-dicarboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting dimethyl ester is then subjected to aminolysis using ammonia or an amine to introduce the amino group at the 4-position of the pyridine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified through crystallization or chromatography techniques to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 4-aminopyridine-2,6-dicarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, secondary amines, and substituted pyridines .
Wissenschaftliche Forschungsanwendungen
Dimethyl 4-aminopyridine-2,6-dicarboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of dimethyl 4-aminopyridine-2,6-dicarboxylate hydrochloride involves its interaction with specific molecular targets. The amino group at the 4-position of the pyridine ring can form hydrogen bonds and electrostatic interactions with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl 4-formylpyridine-2,6-dicarboxylate
- Dimethyl 4-chloropyridine-2,6-dicarboxylate
- Dimethyl 4-hydroxypyridine-2,6-dicarboxylate
Uniqueness
Dimethyl 4-aminopyridine-2,6-dicarboxylate hydrochloride is unique due to the presence of both ester and amino functional groups on the pyridine ring. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research .
Eigenschaften
Molekularformel |
C9H11ClN2O4 |
|---|---|
Molekulargewicht |
246.65 g/mol |
IUPAC-Name |
dimethyl 4-aminopyridine-2,6-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C9H10N2O4.ClH/c1-14-8(12)6-3-5(10)4-7(11-6)9(13)15-2;/h3-4H,1-2H3,(H2,10,11);1H |
InChI-Schlüssel |
RMRFTDSXQXQGCM-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=CC(=N1)C(=O)OC)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Bromo-2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13135691.png)





![9,10-Anthracenedione, 1-amino-5-hydroxy-4-[(2-methoxyphenyl)amino]-8-nitro-](/img/structure/B13135726.png)




![5-Methoxythiazolo[4,5-b]pyridin-2-amine](/img/structure/B13135746.png)

